molecular formula C7H11NO B8399338 N-Butyl 2-propynamide

N-Butyl 2-propynamide

Cat. No.: B8399338
M. Wt: 125.17 g/mol
InChI Key: WMAWPLKYOHBEJP-UHFFFAOYSA-N
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Description

N-Butyl 2-propynamide is an organic compound belonging to the amide class Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N) this compound is specifically derived from the reaction between butylamine and propiolic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl 2-propynamide can be synthesized through several methods. One common approach involves the reaction of butylamine with propiolic acid under controlled conditions. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl 2-propynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used in substitution reactions.

Major Products Formed

    Oxidation: Butyric acid and propiolic acid derivatives.

    Reduction: Butylamine and related amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-Butyl 2-propynamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butyl 2-propynamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpropiolamide: Similar structure but with a methyl group instead of a butyl group.

    N-Ethylpropiolamide: Contains an ethyl group in place of the butyl group.

    N-Propylpropiolamide: Features a propyl group instead of a butyl group.

Uniqueness

N-Butyl 2-propynamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Its reactivity and potential biological activities also distinguish it from other similar compounds.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

N-butylprop-2-ynamide

InChI

InChI=1S/C7H11NO/c1-3-5-6-8-7(9)4-2/h2H,3,5-6H2,1H3,(H,8,9)

InChI Key

WMAWPLKYOHBEJP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 30 mL of water and 7.68 g (105 mmol) n-Butylamine is added dropwise 9.8 g (100 mmol) ethyl propiolate at 0° C. for 30 minutes. The mixture was stirred for 2 h at 0° C., then acetic acid (2 mL) was added. The mixture was stirred for another 10 minutes and saturated with NaCl, followed by extraction with ethyl acetate (3×20 mL). The combined organic phase was washed with saturated aqueous solution of NaHCO3 (20 mL), dried over Na2SO4, and removed by rotary evaporation to give product (12.0 g, yield 95%, purity 69% by GC).
Name
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30 mL
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7.68 g
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reactant
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9.8 g
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reactant
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0 (± 1) mol
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2 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 30 mL of water and 7.3 g (100 mmol) n-Butylamine is added dropwise 8.4 g (100 mmol) methyl propiolate at 0° C. for 30 minutes. The mixture was stirred for 2 h at 0° C., then acetic acid (2 mL) was added. The mixture was stirred for another 10 minutes and saturated with NaCl, followed by extraction with ethyl acetate (3×20 mL). The combined organic phase was washed with saturated aqueous solution of NaHCO3 (20 mL), dried over Na2SO4, and removed by rotary evaporation to give product (12.0 g, yield 96%, purity 96% by GC).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
2 mL
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solvent
Reaction Step Three

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